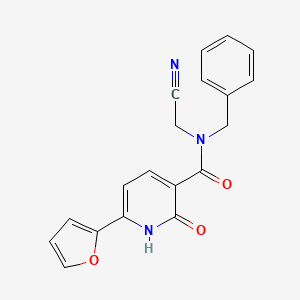
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Furan-2-carboxylic acid or its derivatives
Conditions: Coupling reactions using catalysts like palladium or copper
Step 3: Benzylation and Cyanomethylation
Reagents: Benzyl chloride, cyanomethyl chloride
Conditions: Base-catalyzed reactions, typically using sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
-
Step 1: Synthesis of the Dihydropyridine Core
Reagents: Aldehyde, β-keto ester, ammonia or ammonium acetate
Conditions: Reflux in ethanol or methanol
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The furan ring and the dihydropyridine core can undergo oxidation reactions.
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents
-
Reduction: : The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Low temperatures, typically in anhydrous solvents
-
Substitution: : The benzyl and cyanomethyl groups can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols
Conditions: Base-catalyzed, often in polar aprotic solvents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the carbonyl group in the dihydropyridine core can yield hydroxylated dihydropyridines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The dihydropyridine core is a known pharmacophore in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases. The presence of the furan ring and the cyanomethyl group may enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel applications in material science.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its interaction with biological targets such as ion channels or enzymes. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. The benzyl and cyanomethyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-(cyanomethyl)-6-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-benzyl-N-(cyanomethyl)-6-(pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-benzyl-N-(cyanomethyl)-6-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
Compared to these similar compounds, N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-10-11-22(13-14-5-2-1-3-6-14)19(24)15-8-9-16(21-18(15)23)17-7-4-12-25-17/h1-9,12H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCPEYQAFNTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














